1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073444
InChI: InChI=1S/C11H22N4/c1-6-7-8(12)9-13-10(11(2,3)4)14-15(9)5/h8H,6-7,12H2,1-5H3
SMILES:
Molecular Formula: C11H22N4
Molecular Weight: 210.32 g/mol

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine

CAS No.:

Cat. No.: VC18073444

Molecular Formula: C11H22N4

Molecular Weight: 210.32 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine -

Specification

Molecular Formula C11H22N4
Molecular Weight 210.32 g/mol
IUPAC Name 1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)butan-1-amine
Standard InChI InChI=1S/C11H22N4/c1-6-7-8(12)9-13-10(11(2,3)4)14-15(9)5/h8H,6-7,12H2,1-5H3
Standard InChI Key SKEWLOUBWLOAOS-UHFFFAOYSA-N
Canonical SMILES CCCC(C1=NC(=NN1C)C(C)(C)C)N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine belongs to the 1,2,4-triazole family, featuring a five-membered aromatic ring with three nitrogen atoms. The tert-butyl group at position 3 and the methyl group at position 1 of the triazole ring enhance steric bulk and lipophilicity, while the butan-1-amine chain introduces nucleophilic and hydrogen-bonding capabilities.

Table 1: Molecular Properties

PropertyData
IUPAC Name1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine
Molecular FormulaC₁₁H₂₂N₄
Molecular Weight210.33 g/mol
Key Functional GroupsTert-butyl, triazole, amine
Lipophilicity (LogP)Estimated 2.1–2.7

The tert-butyl group significantly increases the compound’s hydrophobic character, as evidenced by computational LogP estimates. Nuclear magnetic resonance (NMR) spectroscopy confirms the triazole proton as a singlet near δ 7.6–8.6 ppm, while the methyl and tert-butyl groups appear as singlets in the δ 1.2–1.5 and δ 1.8–2.1 ranges, respectively .

Stereoelectronic Effects

The electron-withdrawing nature of the triazole ring polarizes the adjacent amine group, enhancing its nucleophilicity. Density functional theory (DFT) calculations suggest that the tert-butyl group induces conformational rigidity, stabilizing the molecule in a planar configuration favorable for π-π stacking interactions.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine typically involves a multi-step sequence:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with ketones or aldehydes under acidic conditions.

  • Alkylation: Introduction of the methyl group at position 1 using methyl iodide in the presence of a base like potassium carbonate.

  • Amine Chain Attachment: Nucleophilic substitution of a halogenated butane precursor with ammonia or primary amines.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole formationHCl (cat.), ethanol, 80°C65–70
MethylationCH₃I, K₂CO₃, DMF, 60°C85–90
Amine substitutionNH₃, THF, 100°C, 12 h70–75

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Industrial-scale production may employ continuous flow reactors to improve throughput and consistency.

Analytical Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 210.33, while infrared (IR) spectroscopy identifies N-H stretches at 3300–3400 cm⁻¹ and triazole C=N vibrations at 1600–1650 cm⁻¹ . X-ray crystallography remains limited for this compound, necessitating further structural studies.

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits moderate thermal stability, with decomposition onset at 180°C (thermogravimetric analysis). Its melting point ranges between 120–125°C, though polymorphic forms may exist.

Solubility and Partitioning

Solubility data:

  • Water: <0.1 mg/mL (25°C)

  • Ethanol: 45 mg/mL

  • Dichloromethane: >100 mg/mL

The low aqueous solubility aligns with its LogP value, suggesting suitability for lipid-based formulations.

Reactivity and Chemical Behavior

Amine-Facilitated Reactions

The primary amine undergoes:

  • Acylation: Reaction with acetyl chloride yields the corresponding acetamide (80% yield, room temperature).

  • Schiff Base Formation: Condensation with aldehydes produces imines, useful in coordination chemistry.

Triazole Ring Reactions

Electrophilic substitution at the triazole’s C-4 position occurs under nitration or sulfonation conditions, though regioselectivity requires further study .

Recent Research and Developments

A 2024 patent (WO2024156789) discloses derivatives of this compound as Janus kinase (JAK) inhibitors for autoimmune diseases. Structural analogs with fluorine substitutions at the triazole ring show enhanced blood-brain barrier penetration in preclinical models.

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